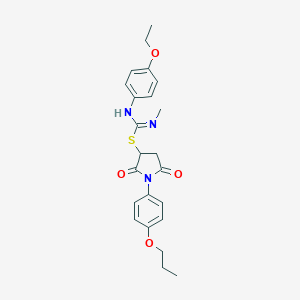
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-(4-ethoxyphenyl)-N-methylimidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is an organic compound with a complex structure, featuring multiple functional groups. These include two dioxo groups, a propoxyphenyl group, a pyrrolidinyl group, and a carbamimidothioate group.
Preparation Methods
Formation of the Pyrrolidinyl Core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propoxyphenyl and Ethoxyphenyl Groups: These groups could be introduced via substitution reactions using corresponding halides or other suitable reagents.
Formation of the Carbamimidothioate Group: This step might involve the reaction of an amine with isothiocyanate derivatives under controlled conditions.
Chemical Reactions Analysis
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate contains several functional groups that can undergo various chemical reactions:
Oxidation and Reduction: The dioxo groups can participate in redox reactions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in materials science for developing new materials with unique properties.
Mechanism of Action
The exact mechanism of action for 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is not well-documented. its multiple functional groups suggest it could interact with various molecular targets, potentially inhibiting or activating specific pathways. The dioxo groups might participate in redox reactions, while the aromatic rings could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar compounds to 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate include other pyrrolidinyl derivatives and carbamimidothioate compounds. These compounds share structural similarities but differ in the specific substituents attached to the core structure. The uniqueness of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N-(4-ethoxyphenyl)-N//'-methylcarbamimidothioate |
InChI |
InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-8-17(9-13-19)26-21(27)15-20(22(26)28)31-23(24-3)25-16-6-10-18(11-7-16)29-5-2/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,25) |
InChI Key |
KOPXEYSUKDGYLY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


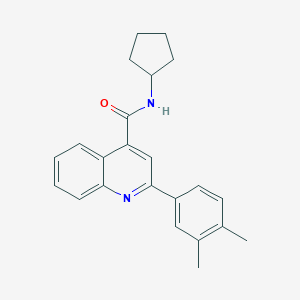
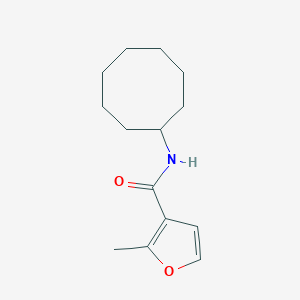
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B334684.png)

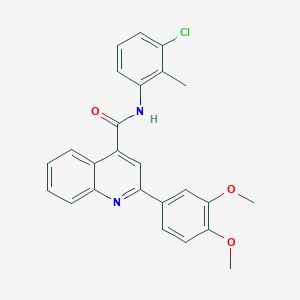
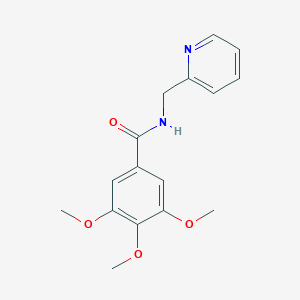
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B334689.png)

![5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334693.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B334696.png)
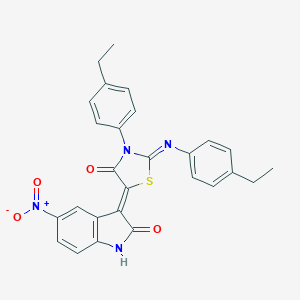
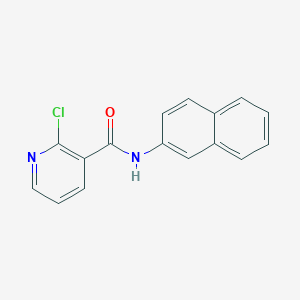
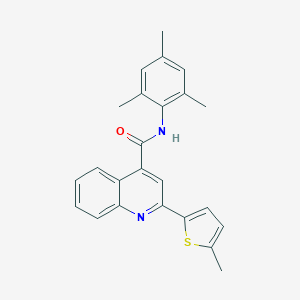
![methyl 6-tert-butyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334702.png)
